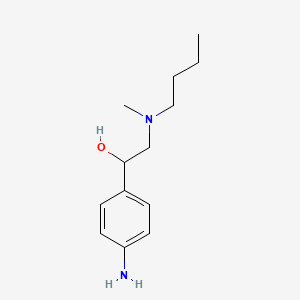
alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol: is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with butylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
P-Aminophenyl-Alpha-D-Galactopyranoside: This compound shares a similar amino group but differs in its sugar moiety.
4-Aminophenyl α-D-mannopyranoside: Another compound with a similar amino group but different structural features.
Uniqueness: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is unique due to its combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
106652-33-9 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-[butyl(methyl)amino]ethanol |
InChI |
InChI=1S/C13H22N2O/c1-3-4-9-15(2)10-13(16)11-5-7-12(14)8-6-11/h5-8,13,16H,3-4,9-10,14H2,1-2H3 |
InChI Key |
CYNMTUUSCSJXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
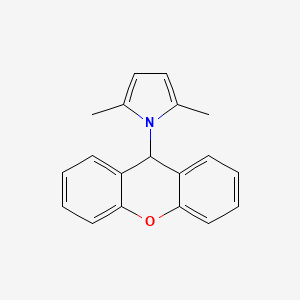
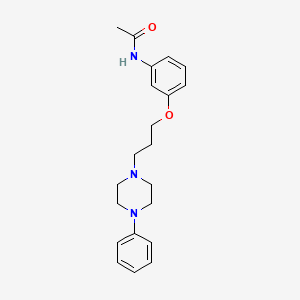
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
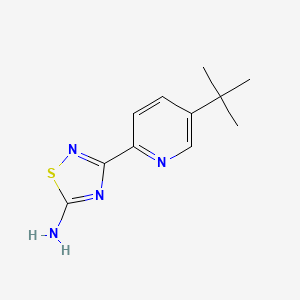
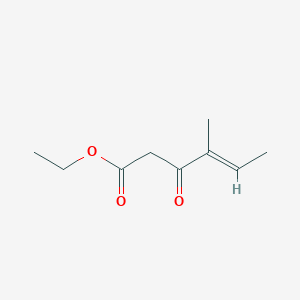
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

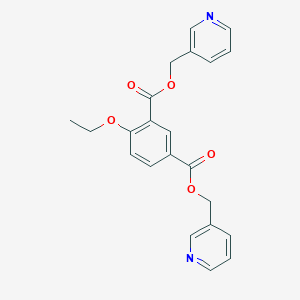
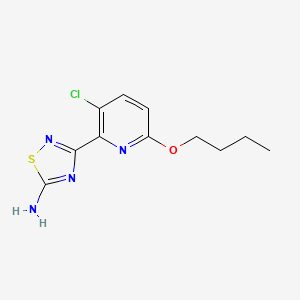
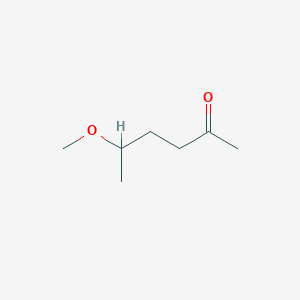
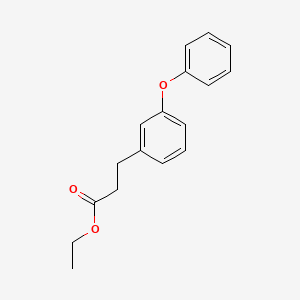
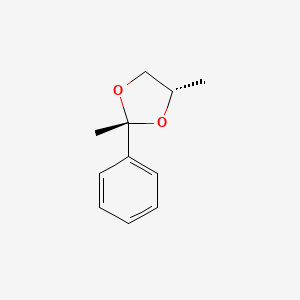
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
